Diisobutyl fumarate
Description
Contextualization within Fumarate (B1241708) Ester Chemistry
Diisobutyl fumarate belongs to the class of fumarate esters, which are organic compounds derived from fumaric acid. Fumaric acid itself is a dicarboxylic acid with a trans configuration around its carbon-carbon double bond. Esters are formed through the reaction of fumaric acid with alcohols, in this case, isobutanol. The presence of the carbon-carbon double bond in the fumarate moiety makes these compounds reactive in various chemical processes, including polymerization reactions. creative-proteomics.com Fumarate esters, including this compound, share a common structural feature that contributes to their chemical behavior and potential applications.
Historical Perspectives on Fumarate Derivatives in Scientific Inquiry
The scientific inquiry into fumarate derivatives has a history dating back several decades. The clinical use of fumaric acid derivatives was explored as early as 1959, when a German chemist hypothesized that conditions like psoriasis might be linked to defects in the citric acid cycle and proposed fumaric acid supplementation. openaccessjournals.com While initial attempts with fumaric acid itself faced challenges due to gastrointestinal irritation, the focus shifted to its esters. openaccessjournals.comeuropa.eu More standardized oral preparations of fumaric acid esters, such as dimethyl fumarate and monoethyl fumarate, were developed in the 1980s and subsequently approved for the treatment of psoriasis in some European countries. openaccessjournals.comactadermatovenerologicacroatica.hr This historical context highlights the long-standing interest in the biological activities of fumarate derivatives and paved the way for further research into various esters, including this compound.
Contemporary Significance in Chemical and Biological Research Paradigms
In contemporary academic research, this compound and other fumarate derivatives continue to be subjects of investigation across chemical and biological disciplines. In chemistry, this compound is explored for its role in polymerization reactions. It can be used as a monomer for synthesizing various polymers and copolymers, contributing to materials with enhanced properties such as flexibility and thermal stability. xindaobiotech.comchemicalbook.com Research also investigates its synthesis methods, often involving the direct esterification of fumaric acid with isobutanol. chemicalbook.comchemicalbook.com
In biological research, this compound is studied for its potential biological activities. While research on this compound specifically is ongoing, related fumarate esters have demonstrated immunomodulatory, anti-inflammatory, and anti-oxidative properties. ontosight.aiopenaccessjournals.commdpi.com These properties have led to investigations into their potential therapeutic effects in various diseases, including autoimmune and inflammatory conditions. ontosight.aiopenaccessjournals.comxindaobiotech.commdpi.com Studies have also explored the effects of fumarate derivatives on cellular processes, such as their impact on keratinocyte proliferation and intracellular calcium levels. nih.gov The study of this compound within these paradigms contributes to a broader understanding of the structure-activity relationships within the fumarate ester class and their potential applications in diverse scientific fields.
Here is a table summarizing some key properties of this compound based on the search results:
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₄ | ontosight.aitcichemicals.comscbt.com |
| Molecular Weight | 228.29 g/mol or 228.28 g/mol | ontosight.aitcichemicals.comsigmaaldrich.comscbt.comsigmaaldrich.com |
| CAS Number | 7283-69-4 | tcichemicals.comsigmaaldrich.comscbt.comsigmaaldrich.comsigmaaldrich.com |
| Physical State | Liquid (at 20°C) | tcichemicals.com |
| Appearance | Colorless to Almost colorless clear liquid | tcichemicals.com |
| Purity (GC) | >98.0% | tcichemicals.comsigmaaldrich.comsigmaaldrich.com |
| Melting Point | 8 °C (lit.) | tcichemicals.comsigmaaldrich.com |
| Boiling Point | 122 °C/5 mmHg or 249 °C (lit.) | tcichemicals.comsigmaaldrich.com |
| Density | 0.978 g/mL at 25 °C (lit.) or 0.98 (20/20) | tcichemicals.comsigmaaldrich.com |
| Refractive Index | 1.44 or n20/D 1.443 (lit.) | tcichemicals.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2-methylpropyl) (E)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-9(2)7-15-11(13)5-6-12(14)16-8-10(3)4/h5-6,9-10H,7-8H2,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRICHZMFPHXLE-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C=CC(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)/C=C/C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032483 | |
| Record name | Diisobutyl fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Butenedioic acid (2Z)-, 1,4-bis(2-methylpropyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
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CAS No. |
7283-69-4, 14234-82-3 | |
| Record name | Diisobutyl fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7283-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diisobutyl fumarate | |
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| Record name | Diisobutyl fumarate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58655 | |
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| Record name | 2-Butenedioic acid (2Z)-, 1,4-bis(2-methylpropyl) ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisobutyl fumarate | |
| Source | EPA DSSTox | |
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| Record name | Diisobutyl maleate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Diisobutyl fumarate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.914 | |
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| Record name | DIISOBUTYL FUMARATE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M3MJB158J | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Diisobutyl Fumarate (B1241708) and Related Fumarate Esters
The synthesis of fumarate esters, including diisobutyl fumarate, commonly involves the esterification of fumaric acid or the isomerization of maleic acid derivatives.
Direct Esterification Processes
Direct esterification involves the reaction of fumaric acid with an alcohol, typically catalyzed by an acid. For the synthesis of this compound, fumaric acid reacts with isobutanol. This reaction is an equilibrium process, and the removal of water byproduct is crucial to drive the reaction towards product formation, often achieved by using an excess of the alcohol or by azeotropic distillation. masterorganicchemistry.com
A general procedure for the synthesis of dibutyl fumarate, which is structurally similar to this compound, involves reacting fumaric acid with n-butanol in the presence of sulfuric acid as a catalyst at elevated temperatures (80-85°C) for an extended period (16-18 hours). chemicalbook.com The reaction mixture is then typically neutralized and the product extracted and purified. chemicalbook.com
| Reactants | Alcohol | Catalyst | Conditions |
| Fumaric acid | Isobutanol | Acid catalyst | Elevated temperature, removal of water |
| Fumaric acid | n-Butanol | Sulfuric acid | 80-85°C, 16-18 h |
Transesterification Strategies
Transesterification involves the reaction of an ester with an alcohol to form a different ester. difference.wiki This method can be applied to synthesize fumarate esters by reacting a fumarate ester with a different alcohol. For instance, a methyl fumarate could undergo transesterification with isobutanol to yield this compound. While transesterification is a valuable synthetic approach, it can be less effective with sterically hindered alcohols. psu.edu The success of transesterification can depend on factors such as the complexation of the alcoholate to the ester carbonyl group and the relative acidity of the alcohols involved. psu.edu
| Reactants | Alcohol | Catalyst | Notes |
| Fumarate ester (e.g., methyl fumarate) | Isobutanol | Varies | Can be less effective with hindered alcohols psu.edu |
Isomerization Approaches from Maleic Acid Derivatives
Fumaric acid is the trans isomer of maleic acid. atamanchemicals.com Therefore, fumarate esters can be synthesized by the isomerization of their corresponding maleate (B1232345) ester counterparts, which are derived from maleic acid or maleic anhydride (B1165640). atamanchemicals.comgoogle.com Maleic anhydride is commonly used as a starting material due to its availability, and it can be directly esterified with an alcohol to form the maleate ester, avoiding the need to first hydrate (B1144303) it to maleic acid. google.com
The isomerization of maleate esters to fumarate esters can be catalyzed by various substances, including sulfur, halides of phosphorus or sulfur acids, and zwitterionic organocatalysts. google.comgoogle.comresearchgate.net Early methods involved heating alkyl maleates in the presence of elemental sulfur at temperatures above 180°C. google.com More recent approaches have explored the use of specific catalysts that can facilitate the isomerization under milder conditions. google.comresearchgate.net For example, zwitterionic organocatalysts based on an amide anion/iminium cation charge pair have been found to be effective in catalyzing the isomerization of maleic acid diesters to fumaric acid diesters. researchgate.net The extent of isomerization can be influenced by the catalyst's properties, such as nucleophilicity and rigidity. researchgate.net
| Starting Material | Process | Catalyst | Notes |
| Maleic acid or anhydride | Esterification followed by isomerization | Varies (e.g., Sulfur, acid halides, zwitterions) | Maleic anhydride can be directly esterified google.com |
Advanced Synthetic Techniques and Green Chemistry Approaches
Beyond traditional methods, more advanced and environmentally conscious techniques have been explored for the synthesis of fumarate esters.
Enzyme-Catalyzed Synthesis
Enzymes, particularly lipases, have been investigated as biocatalysts for the synthesis of esters, including fumarate esters, often in organic solvents. nih.govwur.nl Enzyme-catalyzed transesterification of fumaric acid esters with diols has been reported for the synthesis of polyester (B1180765) oligomers. nih.govresearchgate.net A key advantage of enzymatic catalysis is the mild reaction conditions, which can prevent undesirable side reactions such as double bond isomerization, often observed in chemical polycondensation. nih.gov The rate of enzyme-catalyzed transesterification can be influenced by the alkoxy leaving group of the ester substrate. nih.gov
| Catalyst | Substrates | Conditions | Advantage |
| Lipases | Fumaric acid esters and alcohols or diols | Organic solvents, mild temperature | Prevents double bond isomerization nih.gov |
Microwave-Assisted Synthesis
Microwave irradiation can be employed to accelerate chemical reactions, including esterification processes. While specific details on microwave-assisted synthesis solely focused on this compound were not extensively found in the provided results, microwave-assisted techniques have been applied to esterification reactions, offering potential for faster reaction times and improved energy efficiency compared to conventional heating methods. sigmaaldrich.comfishersci.nofishersci.ca
| Technique | Potential Benefits |
| Microwave assistance | Accelerated reaction times, improved energy efficiency |
This compound: A Chemical Profile
This compound is an organic compound characterized as a diester of fumaric acid, with two isobutyl groups attached to the fumarate backbone. It is a trans-isomer with the molecular formula C₁₂H₂₀O₄ and a molecular weight of 228.29 g/mol or 236.28 g/mol depending on the source chinalookchem.comontosight.ai. It typically presents as a colorless or light yellow transparent liquid with a faint ester odor chinalookchem.com. This compound is relatively soluble in organic solvents but less so in water chinalookchem.comontosight.ai. Its chemical structure, featuring a carbon-carbon double bond within the fumarate moiety and ester functional groups, dictates its reactivity in various chemical transformations chinalookchem.comontosight.aismolecule.com.
The synthesis of this compound can be achieved through several methods, primarily involving the esterification of fumaric acid with isobutanol (butyl alcohol).
One common method is direct esterification, where fumaric acid reacts with n-butanol under acidic conditions, typically using sulfuric acid as a catalyst, at elevated temperatures (80-85°C) for several hours smolecule.comchemicalbook.com. Another approach involves transesterification, which includes reacting a more complex ester with n-butanol in the presence of a catalyst smolecule.com. Industrial production methods may involve reacting maleic anhydride with butanol to form dibutyl maleate, followed by isomerization to the fumarate . Acid-catalyzed esterification is a common industrial production method, with optimization of reaction temperature, catalyst type, and raw material ratio to achieve high conversion rates chinalookchem.com. Newer approaches exploring enzyme catalysis or microwave-assisted synthesis are also being investigated to potentially reduce energy consumption and minimize by-product formation chinalookchem.com.
Reactivity and Fundamental Chemical Reactions
This compound's chemical reactivity stems primarily from its carbon-carbon double bond and its ester functional groups chinalookchem.comsmolecule.com.
Overview of Carbon-Carbon Double Bond Reactivity
The carbon-carbon double bond in this compound makes it reactive in various addition and polymerization reactions chinalookchem.com. This unsaturated nature allows it to participate in processes where the double bond is cleaved and new single bonds are formed. The fumarate double bond is considered electron-poor compared to nonconjugated analogues, which influences its reactivity, particularly in copolymerization acs.org.
Ester Functional Group Transformations (e.g., Hydrolysis)
The ester functional groups in this compound can undergo various transformations, including hydrolysis. Hydrolysis involves the reaction of the ester with water, typically in the presence of an acid or base catalyst, to yield the corresponding carboxylic acid (fumaric acid) and alcohol (isobutanol) smolecule.com. This reaction effectively reverses the esterification process used for its synthesis .
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)
This compound can participate in cycloaddition reactions, which involve the formation of a cyclic adduct from two or more unsaturated molecules. It has been studied for its reactivity in 1,3-dipolar cycloaddition reactions smolecule.com. For instance, studies have investigated the 1,3-dipolar cycloaddition of C,N-diphenylnitrone with dibutyl fumarate, noting a significant increase in reaction rate in aqueous solutions compared to other solvents rsc.orgrsc.org. This compound has also been used as a dipolarophile in kinetic studies of thermal 1,3-dipolar cycloaddition involving azomethine ylides ua.esresearchgate.net. Fumarates, with their trans configurations, have been found to be effective dienophiles in Diels-Alder reactions dicp.ac.cn.
Polymeric Systems and Materials Science Investigations
Diisobutyl Fumarate (B1241708) as a Monomer and Comonomer in Polymerization
Diisobutyl fumarate participates in both homopolymerization (polymerization with itself) and copolymerization (polymerization with other monomers), contributing to the creation of diverse polymeric materials.
Homopolymerization Studies
While 1,2-disubstituted ethylenes like dialkyl fumarates were initially considered unable to homopolymerize due to steric hindrance, it has been shown that homopolymerization of dialkyl fumarates, including this compound, is possible in the presence of radical initiators kbtu.edu.kz. The structure of the ester groups and experimental conditions significantly influence the effectiveness of the polymerization kbtu.edu.kz. Fumarates with n-alkyl side chains generally exhibit low homopolymerization reactivity kbtu.edu.kz. However, the presence of branched side groups, such as those in this compound, can increase the reactivity kbtu.edu.kz. This increased reactivity in monomers with bulkier side groups is attributed to the resulting rigid backbone structure of the polymer, which causes the propagating radicals to be more active in chain growth than in bimolecular termination kbtu.edu.kz. Homopolymers obtained from diisopropyl fumarate, a related bulky fumarate, have shown high heat resistance and transparency, suggesting potential applications in optical fields google.com.
Copolymerization with Vinyl Monomers
This compound readily undergoes copolymerization with electron-rich monomers such as styrene (B11656) and vinyl acetate (B1210297) core.ac.uk. Copolymerization is a common strategy to modify polymer properties, and this compound has been copolymerized with various vinyl monomers, including vinyl chloride, vinyl acetate, styrene, and acrylates tnjchem.comgravitaschemical.com. These copolymers are utilized in applications such as coatings, adhesives, and surface conditioning agents tnjchem.comgravitaschemical.com. Studies have investigated the copolymerization of dialkyl fumarates with long side chains, including those with 10 to 22 carbon atoms, with vinyl acetate and n-alkyl (meth)acrylates core.ac.ukgoogle.com.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a powerful technique for controlled radical polymerization, offering better control over molecular weight, molecular weight distribution, composition, and architecture compared to conventional FRP researchgate.netacs.org. RAFT polymerization has been successfully applied to the polymerization of diisopropyl fumarate, a bulky fumarate similar to this compound, using different chain transfer agents like trithiocarbonates researchgate.netdntb.gov.uanih.gov. This technique allows for the synthesis of polymers with well-defined structures, including block copolymers consisting of rigid poly(dialkyl fumarate) segments and flexible polyacrylate segments nii.ac.jpresearchgate.netnih.gov. The efficiency of introducing terminal trithiocarbonate (B1256668) groups into the polymer chain end in RAFT polymerization of diisopropyl fumarate has been demonstrated researchgate.net.
Emulsion Polymerization Techniques
Emulsion polymerization is a method used to produce polymers in an aqueous medium, typically resulting in polymer particles dispersed in water ntu.edu.sgepo.org. This compound can be included as a comonomer in emulsion polymerization processes google.com. For instance, dibutyl fumarate, a related dialkyl fumarate, has been used as a comonomer in the redox emulsion polymerization of butadiene figshare.com. Emulsion polymerization methods can be carried out using conventional batch, semi-continuous, or continuous procedures epo.org. High-temperature emulsion polymerization (115°C or higher) can be employed to produce polymers with low molecular weights googleapis.com. This process is often carried out under pressure to prevent vaporization of the reaction mixture googleapis.com. Emulsion polymerization typically involves the use of emulsifiers and initiators in an aqueous phase epo.orggoogleapis.com.
Reactivity Ratios in Copolymer Systems
Reactivity ratios are crucial parameters in copolymerization that describe the relative preference of a propagating radical for adding one monomer over another. These ratios provide insights into the composition and structure of the resulting copolymer chain stanford.edu. Studies on the copolymerization of dialkyl fumarates with vinyl monomers have involved the determination of reactivity ratios using methods such as Fineman-Ross and Kelen-Tüdös core.ac.ukfigshare.com. For example, in the copolymerization of diisopropyl fumarate (DIPF) with benzyl (B1604629) acrylate (B77674) (BzA) under microwave irradiation, reactivity ratios were determined using an extended Kelen-Tüdös method tandfonline.comunlp.edu.ar. The product of the reactivity ratios (r₁r₂) can indicate the tendency towards alternation (r₁r₂ < 1) or block formation (r₁r₂ > 1) nih.gov. In the DIPF-BzA system, a product of r₁r₂ = 0.152 suggested a preference for both propagating macroradicals toward consecutive homopolymerization tandfonline.comunlp.edu.ar. Reactivity ratios can be influenced by reaction conditions, such as the use of microwave irradiation, which has been shown to increase the values compared to thermal copolymerization tandfonline.comunlp.edu.ar.
Here is a table summarizing some reported reactivity ratios for dialkyl fumarate copolymerization systems:
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | r1 * r2 | Conditions | Source |
| Diisopropyl Fumarate | Benzyl Acrylate | 0.152 | Microwave irradiation | tandfonline.comunlp.edu.ar | ||
| Diisopropyl Fumarate | p-nitrobenzyl acrylate | r2 > 1 | r1 < 1 | 1.38 | Microwave and thermal heating conditions | akjournals.com |
| Di(tri-n-butyltin) itaconate | Styrene | 0 | 0 | Free radical polymerization, low conversion | nih.gov | |
| Di(tri-n-butyltin) itaconate | Methyl methacrylate | 0 | 0 | Free radical polymerization, low conversion | nih.gov |
Structural Design and Property Modulation in Fumarate-Containing Polymers
The inclusion of this compound as a comonomer or its use as a plasticizer enables precise control over the structural characteristics and physical properties of polymeric materials. The rigid nature of the fumarate backbone, coupled with the bulkiness of the isobutyl ester groups, significantly influences the resulting polymer architecture and its macroscopic behavior.
Despite the potential for backbone rigidity, this compound is widely recognized for its ability to enhance the flexibility and durability of polymers, particularly when used as a plasticizer or incorporated as a comonomer in specific ratios. xindaobiotech.combisley.bizsdxrchem.comglobalgrowthinsights.comgithub.com As an internal plasticizer in materials like PVC, it improves flexibility, processability, and durability. bisley.biz The incorporation of fumarate units can lead to a decrease in the glass transition temperature (Tg) of copolymers, indicating increased chain mobility and flexibility. researchgate.net For instance, studies on plasticized poly(lactic acid) have shown that formulations containing dibutyl fumarate exhibited a lower Tg and higher elongation at break compared to those plasticized with its isomer, dibutyl maleate (B1232345). researchgate.net This enhanced flexibility makes fumarate-containing polymers suitable for applications requiring materials that can withstand deformation without fracturing.
This compound and related fumarate esters are known to contribute to improved adhesion characteristics in polymeric formulations, particularly in coatings and adhesives. xindaobiotech.combisley.bizsdxrchem.com Their incorporation can enhance the bonding strength and compatibility of the polymer with various substrates. xindaobiotech.combisley.biz In the coatings industry, the excellent adhesion properties imparted by fumarate compounds make them valuable components in high-performance paints and protective coatings, contributing to the longevity and effectiveness of the finish. xindaobiotech.comsdxrchem.com Studies on adhesive formulations have also explored the beneficial effects of dibutyl fumarate on bonding properties. google.com
Advanced Polymeric Materials and Functional Composites
The ability to tailor the properties of polymers through the inclusion of this compound has led to its use in the development of advanced materials, including elastomers.
Fumarate derivatives, including dibutyl fumarate, have been explored in the synthesis of elastomers, often with a focus on developing sustainable or bio-based materials. acs.orgresearchgate.netresearchgate.netnih.gov Copolymerization of fumarate monomers with dienes like butadiene or with acrylates can yield elastomeric materials with desirable mechanical properties. acs.orgresearchgate.net For example, semi-biobased elastomers have been prepared by the redox emulsion polymerization of dibutyl fumarate with butadiene, resulting in materials with tunable glass transition temperatures and mechanical performance. acs.org The development of such fumarate-based elastomers contributes to the ongoing effort to create high-performance materials from renewable resources. acs.orgresearchgate.net
Role in High-Performance Coatings and Adhesives
Dibutyl fumarate, an isomer of this compound, is utilized in the coatings industry as a component in high-performance paints and protective coatings xindaobiotech.comsdxrchem.com. Its properties, such as excellent adhesion and resistance to environmental degradation, make it suitable for applications like automotive finishes and industrial surface treatments requiring durability xindaobiotech.com. It also acts as a sealant and adhesive, contributing to long-term durability and resistance to environmental factors sdxrchem.com. The demand for dibutyl fumarate in the construction and automotive industries is linked to the need for high-performance plasticizers and advanced adhesives sdxrchem.com. While these applications are noted for Dibutyl fumarate, specific details regarding the direct use or performance of this compound in high-performance coatings and adhesives were not found in the provided search results.
Modification of Poly(vinyl chloride) (PVC) and other Thermoplastics
Fumarate esters, particularly Dibutyl fumarate, are known for their role as plasticizers and comonomers in modifying polymers such as poly(vinyl chloride) (PVC) and polystyrene xindaobiotech.comsdxrchem.combisley.bizgithub.com. Dibutyl fumarate acts as an internal plasticizer in PVC formulations, improving flexibility, durability, and processability bisley.biz. It can also serve as a comonomer in the production of copolymers with tailored properties bisley.biz. The addition of plasticizers generally increases the elongation at break and decreases the tensile strength of plasticized PVC materials techscience.com. While the modification of PVC using plasticizers is a common practice to overcome its rigidity and brittleness escholarship.org, and Dibutyl fumarate is identified in this role, specific research findings on the modification of PVC or other thermoplastics directly using this compound were not available in the provided search results.
Mechanistic Studies of Biological and Biochemical Interactions
Cellular Signaling Pathway Modulation by Fumarate (B1241708) Esters
Fumarate esters exert their effects by intervening in critical intracellular signaling cascades that regulate inflammation, oxidative stress, and immune responses. nih.govnih.gov Their mechanisms involve direct covalent modification of proteins, leading to altered protein function, disruption of protein-protein interactions, and modulation of transcription factor activity.
A primary mechanism of action for fumarate esters is the activation of the Nuclear Factor Erythroid-Derived 2-Related Factor 2 (Nrf2) transcriptional pathway, a critical cellular defense system against oxidative stress. mdpi.comnih.gov
Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with the inhibitor protein Keap1 (Kelch-like ECH-associated protein 1). Fumarate esters, acting as electrophiles, covalently modify specific cysteine residues on Keap1. mdpi.com This modification, known as S-succination, induces a conformational change in the Keap1 protein, leading to the dissociation of Nrf2. mdpi.comnih.gov
Once released, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of various target genes. This binding initiates the transcription of a wide array of antioxidant and cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govbohrium.com The induction of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. unipv.it Studies have demonstrated that this Nrf2 activation is a key contributor to the therapeutic effects observed with fumarate esters. nih.govnih.gov
Fumarate esters also modulate the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is a central regulator of inflammation and immune responses. nih.gov Research indicates that this inhibition occurs through mechanisms independent of Nrf2 activation. researchgate.net
Studies using dimethyl fumarate (DMF) have shown that it can inhibit the NF-κB pathway by directly targeting the p65 subunit (also known as RelA). nih.govuic.edu The mechanism involves the covalent modification of cysteine 38 on the p65 protein. uic.edu This modification prevents the translocation of p65 into the nucleus, a critical step for its function as a transcription factor. nih.gov By blocking p65 nuclear entry, fumarate esters effectively inhibit the transcription of NF-κB target genes, which include numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govnih.gov This direct inhibition of a key inflammatory transcription factor is a significant component of the anti-inflammatory effects of fumarate esters. mdpi.com
Beyond modulating transcription factors, fumarate esters can disrupt essential protein-protein interactions within inflammatory signaling pathways. A notable example is the interference with the formation of the MyD88-IRAK4 complex, a critical component of the "Myddosome" which signals downstream of Toll-like receptors (TLRs) and the IL-1 receptor. nih.govmdpi.com
Research has identified that dimethyl fumarate (DMF) can covalently modify cysteine 13 of the innate immune kinase IRAK4 (Interleukin-1 Receptor-Associated Kinase 4). nih.govnih.gov This modification sterically hinders the binding of IRAK4 to the adaptor protein MyD88 (Myeloid Differentiation Primary Response 88). nih.gov The failure to form a stable IRAK4-MyD88 complex prevents the recruitment and activation of downstream kinases, effectively blocking the entire signaling cascade and subsequent production of inflammatory cytokines. nih.govnih.gov This specific disruption of a key protein-protein interaction in innate immunity represents a distinct, Nrf2-independent anti-inflammatory mechanism of fumarate esters.
The fundamental chemical reactivity that underlies the biological activities of fumarate esters is the covalent modification of cysteine residues on target proteins. nih.gov Fumaric acid and its esters are electrophiles that can react with nucleophilic thiol groups of cysteine residues via a Michael addition reaction. uic.eduncl.ac.uk This non-enzymatic post-translational modification is often referred to as S-succination. nih.govresearchgate.net
This covalent bonding is highly specific to certain cysteine residues within the proteome that are particularly reactive, sometimes referred to as "proteomic hotspots." nih.govnih.gov The reactivity of a specific cysteine is influenced by its local microenvironment within the protein's three-dimensional structure. mit.edu As detailed in the preceding sections, this mechanism is responsible for the modification of key proteins such as:
Keap1: Leading to Nrf2 pathway activation. mdpi.com
p65: Resulting in NF-κB pathway inhibition. uic.edu
IRAK4: Causing the disruption of the IRAK4-MyD88 interaction. nih.govnih.gov
The ability of fumarate esters to form stable covalent bonds with these specific protein targets explains the durability and potency of their biological effects.
Immunomodulatory Effects and Cellular Responses
The modulation of the Nrf2 and NF-κB signaling pathways, along with the disruption of key immune signaling complexes, culminates in significant immunomodulatory effects and altered cellular responses. These changes collectively contribute to a shift from a pro-inflammatory to a more anti-inflammatory or regulated state.
A major consequence of the mechanistic actions of fumarate esters is a profound alteration in the production of cytokines, the signaling proteins that orchestrate immune and inflammatory responses. By inhibiting NF-κB signaling and TLR-mediated pathways, fumarate esters effectively suppress the production of pro-inflammatory cytokines. researchgate.netnih.gov
Research has consistently shown that treatment with fumarate esters like DMF leads to a reduction in the secretion of key pro-inflammatory mediators from various immune cells. nih.govscienceopen.com This includes a decrease in cytokines that drive Th1 and Th17 cell responses, which are implicated in many inflammatory conditions. mdpi.com The table below summarizes findings from studies on dimethyl fumarate, illustrating its impact on the production of various cytokines in response to stimuli like lipopolysaccharide (LPS).
| Cytokine | Primary Function | Effect of Fumarate Ester (DMF) Treatment | Reference |
|---|---|---|---|
| Tumor Necrosis Factor (TNF) | Pro-inflammatory | Decreased production | nih.gov |
| Interleukin-6 (IL-6) | Pro-inflammatory | Decreased production | nih.gov |
| Interleukin-17A (IL-17A) | Pro-inflammatory (Th17 response) | Decreased production | mdpi.com |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Pro-inflammatory | Decreased production | mdpi.com |
| Interleukin-10 (IL-10) | Anti-inflammatory | Decreased production (in some contexts) | nih.gov |
| Interleukin-13 (IL-13) | Associated with Th2 response | Decreased production (in some contexts) | nih.gov |
Dendritic Cell Trafficking and Function
There is currently no direct scientific evidence from published, peer-reviewed studies that specifically details the effects of diisobutyl fumarate on dendritic cell (DC) trafficking and function. Dendritic cells are critical antigen-presenting cells that play a pivotal role in initiating and shaping adaptive immune responses. Their maturation, migration, and interaction with T cells are key processes in immunity.
In contrast, the effects of dimethyl fumarate (DMF) on dendritic cells have been more thoroughly investigated. Studies have shown that DMF can inhibit the maturation of DCs, leading to a reduced expression of co-stimulatory molecules and a decreased production of pro-inflammatory cytokines. This, in turn, can modulate T-cell responses. However, it is crucial to emphasize that these findings cannot be directly extrapolated to this compound. The difference in the ester groups (isobutyl vs. methyl) can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, including its uptake, metabolism, and interaction with cellular targets. Without specific studies on this compound, its impact on DC biology remains speculative.
Potential for Modulating Antioxidant Defenses
Similar to the lack of data on its effects on dendritic cells, there is no specific research on the potential of this compound to modulate antioxidant defenses. A key mechanism for other fumarates, such as dimethyl fumarate, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Activation of the Nrf2 pathway by DMF is a well-established mechanism that contributes to its therapeutic effects. This activation is thought to occur through the modification of Keap1, a protein that targets Nrf2 for degradation. This leads to the stabilization and nuclear translocation of Nrf2, and subsequent upregulation of antioxidant enzymes. Whether this compound can act as an Nrf2 activator is unknown. The reactivity of the fumarate backbone is a key determinant for Nrf2 activation, but the influence of the larger isobutyl ester groups on this reactivity and on the compound's ability to interact with Keap1 has not been studied.
Comparative Mechanistic Analyses with Related Fumarate Derivatives
A comparative analysis of this compound with other fumarate derivatives is hampered by the absence of mechanistic data for this compound itself. The primary active metabolite of dimethyl fumarate is monomethyl fumarate (MMF), which is also an active therapeutic agent. Both DMF and MMF have been shown to exert immunomodulatory and neuroprotective effects.
The table below summarizes the known mechanistic aspects of dimethyl fumarate and monomethyl fumarate, which could serve as a hypothetical framework for future investigations into this compound. It is important to note that the data presented here is for comparative purposes only and does not reflect experimental findings for this compound.
| Feature | Dimethyl Fumarate (DMF) | Monomethyl Fumarate (MMF) | This compound |
| Effect on Dendritic Cells | Inhibits maturation and pro-inflammatory cytokine production. | Similar effects to DMF. | Data not available. |
| Antioxidant Pathway | Activates the Nrf2 pathway. | Activates the Nrf2 pathway. | Data not available. |
| Primary Active Metabolite | Monomethyl fumarate (MMF). | - | Data not available. |
Analytical Methodologies for Characterization in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the identity and structural integrity of Diisobutyl fumarate (B1241708). These techniques probe the interaction of the molecule with electromagnetic radiation to generate unique spectral fingerprints.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of Diisobutyl fumarate by mapping the carbon and hydrogen framework of the molecule. While reference spectra for this compound are recorded and held in commercial databases, detailed peak assignments are not widely published in public-domain literature nih.gov. However, based on the known structure of bis(2-methylpropyl) (E)-but-2-enedioate, the expected chemical shifts can be predicted.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of hydrogen atom in the molecule. The vinyl protons on the fumarate backbone (–CH=CH–) are anticipated to appear as a singlet or a pair of doublets in the downfield region, characteristic of protons on a double bond. The protons of the isobutyl groups would present more complex signals: a doublet for the two methylene (–O–CH₂–) protons, a multiplet for the single methine (–CH–) proton, and a doublet for the six equivalent methyl (–CH₃) protons.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. Key signals would include those for the carbonyl carbon of the ester groups, the sp² hybridized carbons of the C=C double bond, and the sp³ hybridized carbons of the two isobutyl groups (methylene, methine, and methyl carbons).
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on typical chemical shift values for similar functional groups, as specific published data for this compound is not readily available.
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Vinyl (–CH=CH–) | ~6.8 | Singlet (s) |
| ¹H | Methylene (–O–CH₂–) | ~3.9 | Doublet (d) |
| ¹H | Methine (–CH(CH₃)₂) | ~2.0 | Multiplet (m) |
| ¹H | Methyl (–CH(CH₃)₂) | ~0.9 | Doublet (d) |
| ¹³C | Carbonyl (C=O) | ~165 | - |
| ¹³C | Vinyl (–CH=CH–) | ~134 | - |
| ¹³C | Methylene (–O–CH₂–) | ~72 | - |
| ¹³C | Methine (–CH(CH₃)₂) | ~28 | - |
| ¹³C | Methyl (–CH(CH₃)₂) | ~19 | - |
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum is a plot of wavenumber (cm⁻¹) versus transmittance. The key functional groups in this compound—the ester (C=O), the carbon-carbon double bond (C=C), and the alkyl C-H bonds—give rise to characteristic absorption bands. A reference spectrum obtained from a neat sample has been documented, confirming the utility of this technique nih.gov.
The most prominent absorption would be the strong C=O stretching band of the α,β-unsaturated ester. The C=C stretching vibration is also characteristic, though typically weaker than the carbonyl stretch. The spectrum would also be populated by various C-H stretching and bending vibrations from the isobutyl groups and the vinyl hydrogens, as well as C-O stretching bands from the ester linkage.
Table 2: Expected Characteristic FTIR Absorption Bands for this compound This table is based on typical absorption ranges for the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| ~2960-2870 | C-H Stretch | Isobutyl group | Medium to Strong |
| ~1725 | C=O Stretch | α,β-Unsaturated Ester | Strong |
| ~1645 | C=C Stretch | Alkene | Medium, Sharp |
| ~1250-1150 | C-O Stretch | Ester | Strong |
| ~980 | =C-H Bend (trans) | Alkene | Medium to Strong |
Chromatographic Separation and Detection Methods
Chromatographic techniques are fundamental for separating this compound from other substances and for its quantification. The choice of method depends on the sample matrix and the research objectives.
Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. For identification, GC is often coupled with a mass spectrometer (MS), which fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio (m/z), providing a definitive structural fingerprint.
A study utilizing Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-Q-TOF/MS) successfully identified this compound in sesame oil as part of a high-throughput screening for alternative plasticizers. This research provides specific analytical data for the compound sciengine.comnih.gov. The Kovats Retention Index, a standardized measure of retention time, has also been reported for this compound on a standard non-polar column, providing a valuable parameter for its identification in complex GC runs nih.gov.
Table 3: GC-MS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Retention Time | 7.969 min | sciengine.comnih.gov |
| Kovats Retention Index (Standard Non-polar Column) | 1481.5 | nih.gov |
| Key Mass Fragments (m/z) | ||
| Base Peak | 155.0703 | sciengine.comnih.gov |
| Other Significant Fragments | 99.0077, 147.0652, 221.0808 | sciengine.comnih.gov |
High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are suitable for analyzing this compound, particularly when the sample is not suitable for GC (e.g., thermally labile or non-volatile matrices). Suppliers of analytical standards confirm that this compound is appropriate for HPLC analysis .
A typical analysis would employ a reverse-phase (RP) method, where a non-polar stationary phase (like C18) is used with a polar mobile phase. Given its non-polar nature, this compound would be well-retained and separated from more polar compounds. Detection is commonly achieved using a UV detector, as the conjugated system of the fumarate ester absorbs UV light. While specific, validated methods for this compound are not detailed in readily available literature, a standard RP-HPLC protocol can be established.
Table 4: Typical HPLC Parameters for this compound Analysis This table outlines a representative, not a specifically published, method.
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 5 µm particle size, 4.6 x 250 mm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Detector |
| Detection Wavelength | ~210-230 nm |
| Injection Volume | 10-20 µL |
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a specialized form of liquid chromatography that separates molecules based on their hydrodynamic volume or size in solution. This technique is not used for the analysis of small molecules like this compound itself. Instead, its relevance lies in the characterization of polymers.
Advanced Characterization of Polymeric and Complex Systems
The comprehensive characterization of polymeric materials derived from this compound necessitates a suite of advanced analytical techniques. These methodologies provide critical insights into the material's bulk properties, solution behavior, solid-state arrangement, and thermal stability, which are essential for predicting its performance and optimizing its application.
Rheological Evaluation of Material Properties
Rheological studies are fundamental to understanding the flow and deformation behavior of polymeric materials, which is crucial for processing and determining end-use performance. Dynamic Mechanical Analysis (DMA) is a particularly powerful technique for probing the viscoelastic properties of polymers like poly(this compound).
In a typical DMA experiment, a small oscillatory stress or strain is applied to a sample, and the resulting strain or stress is measured. This allows for the determination of the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. The ratio of these two, tan δ (E''/E'), is known as the damping factor and provides information about energy dissipation in the material. These parameters are typically measured as a function of temperature or frequency.
For rigid polymers such as poly(dialkyl fumarate)s, DMA is highly sensitive to thermal transitions. Unlike many conventional vinyl polymers, poly(fumarate)s like poly(diethyl fumarate) and poly(diisopropyl fumarate) exhibit two distinct relaxation processes, termed α and β relaxations. The α relaxation is associated with the glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more rubbery state, signifying the onset of large-scale segmental motion of the polymer chains. The β relaxation occurs at a lower temperature and is attributed to more localized motions, such as side-chain rotations. The presence and characteristics of these transitions are critical for defining the material's operational temperature range. For instance, a material becomes brittle below its glass transition temperature. DMA is considered significantly more sensitive in detecting these transitions compared to other thermal analysis methods like DSC.
Table 1: Representative Viscoelastic Properties Measured by DMA
| Parameter | Description | Typical Information Gained for Poly(fumarate)s |
|---|---|---|
| Storage Modulus (E') | Measures the stored elastic energy; indicates stiffness. | High value in the glassy region, with a significant drop at the α relaxation (glass transition). |
| Loss Modulus (E'') | Measures the energy dissipated as heat; indicates viscous behavior. | A peak in the E'' curve corresponds to the glass transition temperature (Tg). |
| Tan Delta (tan δ) | Ratio of loss modulus to storage modulus (E''/E'); a measure of damping. | The temperature at the peak of the tan δ curve is often used to define the glass transition temperature (Tg). A secondary, lower-temperature peak may indicate the β relaxation. |
Research on random copolymers containing rigid fumarate segments has utilized DMA to study relaxation behavior. These studies confirm that even with the inclusion of flexible acrylate (B77674) segments, the characteristic α and β relaxations of the fumarate units can be observed, providing insight into the material's internal dynamics.
Quasielastic Light Scattering (QELS) for Solution Properties
Quasielastic Light Scattering (QELS), also known as Dynamic Light Scattering (DLS), is a non-invasive technique used to determine the size distribution profile of small particles or polymers in solution. This method is essential for understanding the hydrodynamic properties of poly(this compound) at a molecular level when dissolved in a suitable solvent.
The principle of QELS involves illuminating a polymer solution with a monochromatic laser beam. The dissolved polymer coils, undergoing random Brownian motion, cause the intensity of the scattered light to fluctuate over time. These intensity fluctuations are analyzed by an autocorrelator, which generates a correlation function. The decay rate of this function is related to the translational diffusion coefficient (D) of the polymer coils.
Using the Stokes-Einstein equation, the hydrodynamic radius (RH), which is the radius of a hypothetical hard sphere that diffuses at the same rate as the polymer coil, can be calculated:
RH = kBT / 6πηD
where:
kB is the Boltzmann constant
T is the absolute temperature
η is the viscosity of the solvent
D is the translational diffusion coefficient
By analyzing the distribution of decay rates, a particle size distribution can be obtained. This provides valuable information on the average size, polydispersity, and the presence of any aggregates in the solution. While specific QELS studies on this compound were not found in the reviewed literature, this technique is broadly applicable for characterizing the solution properties of its polymers. Such an analysis would yield crucial data on how the polymer chains behave in a diluted state, which is relevant for applications involving coatings, films, or any process that begins with a solution phase.
Table 2: Information Obtainable from QELS/DLS Analysis of Polymer Solutions
| Parameter | Symbol | Definition | Significance |
|---|---|---|---|
| Translational Diffusion Coefficient | D | The rate at which polymer coils diffuse through the solvent due to Brownian motion. | Fundamental measure of particle mobility in solution. |
| Hydrodynamic Radius | RH | The effective radius of the polymer coil as it moves through the solvent. | Provides information on the size and conformation of the polymer in solution. |
| Polydispersity Index (PDI) | - | A measure of the broadness of the size distribution. | Indicates the heterogeneity of polymer sizes in the sample. |
X-Ray Diffraction (XRD) for Solid-State Structure
X-ray Diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of materials. For polymers, Wide-Angle X-ray Scattering (WAXS), a type of XRD, is used to determine the degree of crystallinity and to probe the packing of polymer chains in the solid state.
When a beam of X-rays is directed at a polymer sample, the X-rays are scattered by the electrons of the atoms. Crystalline regions, where atoms are arranged in an ordered lattice, produce sharp diffraction peaks at specific angles. Amorphous regions, lacking long-range order, produce broad, diffuse humps known as amorphous halos.
Studies on poly(fumarate)s, such as poly(diethyl fumarate) (PDEF), reveal that these polymers are typically amorphous. nih.gov The WAXS profile of PDEF does not show sharp crystalline peaks but instead displays a unique amorphous halo. nih.gov This halo is characterized by a strong peak at a low scattering vector (q) value of approximately 6.5 nm-1, which corresponds to a real-space distance of about 9.7 Å. nih.gov This distance is comparable to twice the length of the ester side chains, suggesting that the amorphous packing is heavily influenced by the spatial arrangement of these side groups. nih.gov This characteristic peak distinguishes the structure of poly(fumarate)s from other amorphous vinyl polymers like poly(methyl methacrylate) (PMMA). nih.gov The analysis of these patterns provides insight into the short-range order and interchain spacing in the glassy solid state. nih.gov
Table 3: Representative WAXS Data for an Amorphous Poly(fumarate)
| Feature | Scattering Vector (q) Position | Corresponding d-spacing (2π/q) | Structural Interpretation |
|---|---|---|---|
| Primary Amorphous Halo | ~6.5 nm-1 | ~9.7 Å | Reflects the average distance between polymer chains, influenced by side-chain packing. nih.gov |
Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques are indispensable for determining the thermal properties and stability of polymers. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods employed.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. acs.org This technique is used to detect thermal transitions such as the glass transition (Tg), melting (Tm), and crystallization (Tc). acs.org For amorphous polymers like poly(fumarate)s, the DSC thermogram shows a step-like change in the baseline heat capacity at the glass transition temperature (Tg). acs.orgresearchgate.net As noted in studies of poly(diethyl fumarate), DSC measurements can reveal two thermal anomalies, which correspond to the α and β relaxations also observed in DMA, highlighting the complex glassy dynamics of these rigid polymers. nih.govresearchgate.net
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). rug.nl This analysis provides information on the thermal stability of the polymer and its degradation profile. The thermal degradation of poly(diethyl fumarate) (PDEF), a close analog of poly(this compound), has been studied using TGA. pbipolymer.com The degradation mechanism is complex, involving de-esterification at lower temperatures (below 300°C), which releases products like ethylene and ethanol, followed by random main-chain scission and release of the monomer at higher temperatures. pbipolymer.com The TGA curve shows the onset temperature of decomposition and the temperature of maximum mass loss rate, which are key indicators of the material's thermal stability. pbipolymer.com
Table 4: Summary of Thermal Properties from TGA for Poly(diethyl fumarate) in Nitrogen
| Parameter | Description | Typical Temperature Range (°C) |
|---|---|---|
| Onset of Decomposition (Tonset) | The temperature at which significant mass loss begins. | ~250-300 |
| Temperature of Maximum Decomposition Rate (Tmax) | The temperature at which the rate of mass loss is highest. | ~340-350 |
| Volatile Products (below 300°C) | Compounds released during the initial de-esterification stage. | Ethylene, Ethanol pbipolymer.com |
| Volatile Products (above 300°C) | Compounds released at higher degradation temperatures. | Diethyl fumarate (monomer) pbipolymer.com |
Emerging Research Frontiers and Future Directions
Exploration of Novel Synthetic Pathways and Catalytic Systems
Traditional synthesis of fumaric acid esters, including DIBF, often involves the esterification of fumaric acid with the corresponding alcohol, typically catalyzed by strong acids like sulfuric acid. Another industrial method involves the isomerization of maleic acid esters, which are derived from maleic anhydride (B1165640). google.com While established, these methods can present challenges such as equipment corrosion, side reactions, and difficulties in product separation. google.com
Emerging research is focused on developing more efficient and environmentally friendly synthetic approaches. This includes the exploration of novel catalytic systems. For instance, studies on the synthesis of other fumaric acid esters, like dimethyl fumarate (B1241708) (DMF), have investigated heterogeneous catalysis and continuous flow technologies to improve conversion rates, reduce reaction times, and minimize the formation of impurities. researchgate.netacs.org Research into the synthesis of diisopropyl maleate (B1232345) (an isomer of diisopropyl fumarate) has explored dual-nuclear functionalized ionic liquids as catalysts, demonstrating high catalytic activity, good selectivity, and reusability, which aligns with the goals of sustainable chemistry. google.com The application of similar heterogeneous or novel homogeneous catalytic systems to DIBF synthesis is a promising area for future research, potentially leading to more sustainable and efficient production methods. The use of Lewis acids in conjunction with photocatalysts is also being explored for reactions involving fumarate derivatives, suggesting potential for novel synthetic transformations. acs.org
Rational Design of Fumarate-Based Copolymers for Tailored Properties
DIBF's unsaturated double bond makes it a reactive comonomer in polymerization reactions, allowing for the creation of copolymers with modified properties. Research into dialkyl fumarate copolymers has demonstrated their potential in various applications, including as pour point depressants and flow improvers for waxy crude oils. kbtu.edu.kzresearchgate.nettandfonline.com The performance of these copolymers is influenced by their structure, including the type and ratio of comonomers and the length of side chains. kbtu.edu.kztandfonline.com
Future directions involve the rational design of DIBF-based copolymers to achieve specific, tailored properties. This includes systematically studying the effect of different comonomers and their molar ratios on the resulting copolymer characteristics, such as thermal stability, mechanical strength, solubility, and interactions with other materials. For example, studies on copolymers of dialkyl fumarates with vinyl acetate (B1210297) have shown that varying the vinyl acetate content can significantly impact the copolymer's efficiency as a flow improver. tandfonline.com Similarly, incorporating heteroatoms into the side chains of maleate-based copolymers (isomers of fumarates) has been shown to allow for tailoring properties like solubility and introducing additional functionality. google.com Applying these principles to DIBF copolymerization can lead to materials designed for specific advanced applications, such as in high-performance coatings, adhesives, or specialized polymer formulations requiring enhanced flexibility and durability. bisley.biz Research is also exploring block copolymers containing dialkyl fumarate segments to combine the rigid nature of poly(dialkyl fumarate) with flexible segments for tailored mechanical properties. researchgate.netresearchgate.net
Deeper Elucidation of Molecular Mechanisms in Biological Systems
While research on the biological activity of fumaric acid esters (FAEs) has primarily focused on compounds like dimethyl fumarate (DMF) and monomethyl fumarate (MMF) due to their use in treating conditions like psoriasis and multiple sclerosis, there is emerging interest in the biological implications of other FAEs, including DIBF. smolecule.comontosight.ainih.govmdpi.comijdvl.comresearchgate.net Studies have indicated that dibutyl fumarate (DBF), a related butyl fumarate ester, can exhibit biological activity, particularly concerning skin sensitization and the enhancement of allergic responses in conjunction with allergens. smolecule.comresearchgate.net The mechanisms are not fully understood but are believed to involve influencing cellular signaling pathways, potentially similar to DMF's activation of the Nrf2 pathway, and modulating immune responses. nih.govmdpi.comresearchgate.net
Future research should aim to deeply elucidate the specific molecular mechanisms by which DIBF interacts with biological systems. This involves investigating its potential to activate or inhibit specific signaling pathways, its impact on immune cell function and cytokine production, and its metabolic fate within biological environments. Given the structural similarities to other biologically active fumarates, research could explore if DIBF shares mechanisms such as interaction with glutathione (B108866) or modulation of the intracellular redox system. ijdvl.comresearchgate.netfrontiersin.org Understanding these mechanisms at a molecular level is crucial for assessing any potential biological effects of DIBF and exploring potential future therapeutic or biotechnological applications, although current research primarily highlights its industrial uses. smolecule.comontosight.ai
Development of Advanced Analytical Techniques for Complex Matrices
Accurate identification and quantification of DIBF in various matrices are essential for both environmental monitoring and understanding its behavior in complex systems like polymer formulations or biological samples. Traditional analytical techniques for characterizing fumarate esters include infrared (IR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). However, analyzing DIBF in complex matrices presents challenges due to potential interferences and the need for sensitive detection at low concentrations.
Future research should focus on developing and applying advanced analytical techniques specifically tailored for DIBF in complex matrices. This includes utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with appropriate ionization methods for trace-level detection in environmental or biological samples. High-resolution MS (HRMS) coupled with fragmentation libraries can be valuable for identifying DIBF derivatives or degradation products. Sample preparation techniques, such as solid-phase microextraction (SPME), can be further optimized for efficient extraction of DIBF from challenging matrices. mdpi.com The application of analytical quality by design (AQbD) principles can ensure the development of robust and reliable methods for DIBF analysis. researchgate.net Such advancements are critical for monitoring DIBF in the environment, assessing its presence in consumer products, and supporting research into its biological fate and effects.
Sustainable Chemistry Initiatives in Fumarate Research
The chemical industry is increasingly focusing on sustainable practices, including the development of environmentally friendly synthesis routes and the use of renewable feedstocks. pmarketresearch.comfatfinger.iosolubilityofthings.com In the context of fumarate research, this translates to exploring sustainable methods for producing fumaric acid and its esters, such as DIBF.
One significant area of research is the bioproduction of fumaric acid through the fermentation of renewable resources like agro-industrial residues. researchgate.netinrs.cachemistryviews.org Utilizing bio-based fumaric acid as a feedstock for DIBF synthesis offers a sustainable alternative to traditional petrochemical-based production. researchgate.netinrs.ca Research is ongoing to optimize fermentation processes and downstream conversion of bio-based fumaric acid to fumarate esters using potentially enzymatic or other green catalytic approaches. researchgate.netinrs.ca The use of continuous flow technology in the synthesis of fumarate esters also aligns with sustainable chemistry principles by improving efficiency and reducing waste. acs.org Future efforts in DIBF research within the framework of sustainable chemistry will likely involve further development of bio-based synthesis routes, exploration of greener catalysts and solvents, and the design of DIBF-containing materials with improved environmental profiles, such as enhanced biodegradability. github.comglobalgrowthinsights.com
Q & A
Q. What are the recommended methodologies for synthesizing diisobutyl fumarate in laboratory settings?
this compound can be synthesized via esterification of fumaric acid with isobutanol using acid catalysts. Recent studies (e.g., ionic liquid-catalyzed reactions) highlight optimization techniques such as varying reaction temperature (80–120°C), molar ratios (1:2–1:4 acid-to-alcohol), and catalyst loading (1–5% w/w). Response surface methodology (RSM) with Box-Behnken designs is recommended for parameter optimization, enabling prediction of optimal yields (e.g., 85–92% under conditions of 100°C, 3% catalyst, and 1:3.5 molar ratio) .
Q. How should researchers safely handle this compound in laboratory environments?
Safety protocols include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (may cause mild irritation) .
- Ventilation: Use fume hoods or ensure adequate airflow to avoid inhalation of vapors .
- Storage: Keep in airtight containers at 2–8°C to prevent degradation; avoid prolonged storage due to instability .
- Spill Management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Q. What physicochemical properties of this compound are critical for experimental design?
Key properties include:
- Molecular weight: 228.29 g/mol; formula: C₁₂H₂₀O₄ .
- Boiling point: ~249°C; density: 0.978 g/cm³ at 20°C .
- Solubility: Low in water (<0.1 g/L), miscible with organic solvents (e.g., ethanol, hexane) . These properties guide solvent selection, reaction temperature ranges, and purification methods (e.g., distillation or recrystallization).
Advanced Research Questions
Q. How can researchers address contradictions in toxicity data for this compound?
this compound lacks comprehensive toxicity data, necessitating read-across from structurally similar esters (e.g., dimethyl fumarate). For example:
- Acute Toxicity: Dimethyl fumarate exhibits low oral LD₅₀ (>2,000 mg/kg in rats), suggesting similar low acute toxicity for this compound .
- Metabolic Pathways: Both esters are hydrolyzed by carboxylesterases to release fumaric acid and alcohols, supporting read-across validity .
- Data Gaps: Conduct in vitro assays (e.g., Ames test for mutagenicity) and compare results with dimethyl analogs to resolve discrepancies .
Q. What advanced analytical techniques are suitable for characterizing this compound in environmental samples?
- GC-MS: For quantifying trace levels in air/water matrices (detection limit: ~0.1 µg/L) .
- HPLC-UV/RI: Purity analysis using C18 columns with acetonitrile/water mobile phases (retention time: ~8.2 min) .
- FT-IR/NMR: Structural confirmation via ester carbonyl peaks (C=O stretch at 1,720 cm⁻¹) and proton signals (δ 6.8 ppm for fumarate double bond) .
Q. What mechanisms explain the endocrine-disrupting potential of fumarate esters like this compound?
Studies on analogs (e.g., diethylhexyl fumarate) suggest anti-androgenic activity via androgen receptor antagonism (IC₅₀: ~50 µM) . For this compound:
- In Silico Modeling: Predict binding affinity to nuclear receptors (e.g., PPAR-γ) using tools like Molecular Operating Environment (MOE).
- In Vitro Assays: Use reporter gene assays (e.g., MDA-kb2 cells) to assess receptor modulation .
Q. How does this compound degrade in environmental systems, and what are its persistence metrics?
- Hydrolysis: Half-life >100 days in neutral water but accelerates under alkaline conditions (pH >9) .
- Photodegradation: UV exposure (λ = 254 nm) degrades 90% within 48 hours via radical-mediated cleavage .
- Bioaccumulation: Log Kow = 3.2 suggests moderate bioaccumulation potential; validate with Daphnia magna toxicity tests (EC₅₀: >10 mg/L) .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
